molecular formula C12H19NS B15043469 N-methyladamantane-1-carbothioamide

N-methyladamantane-1-carbothioamide

Cat. No.: B15043469
M. Wt: 209.35 g/mol
InChI Key: VLQCVEVVAOHWHQ-UHFFFAOYSA-N
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Description

N-methyladamantane-1-carbothioamide is a derivative of adamantane, a tricyclic hydrocarbon known for its unique cage-like structure. Adamantane derivatives have gained significant attention due to their diverse applications in medicinal chemistry, materials science, and organic synthesis. This compound, in particular, is of interest for its potential biological activities and its role as an intermediate in the synthesis of more complex molecules.

Properties

Molecular Formula

C12H19NS

Molecular Weight

209.35 g/mol

IUPAC Name

N-methyladamantane-1-carbothioamide

InChI

InChI=1S/C12H19NS/c1-13-11(14)12-5-8-2-9(6-12)4-10(3-8)7-12/h8-10H,2-7H2,1H3,(H,13,14)

InChI Key

VLQCVEVVAOHWHQ-UHFFFAOYSA-N

Canonical SMILES

CNC(=S)C12CC3CC(C1)CC(C3)C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyladamantane-1-carbothioamide typically involves the reaction of adamantane derivatives with thioamide groups. One common method is the reaction of 1-methyladamantane with thioamide under controlled conditions. The reaction often requires a catalyst and specific temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve scale-up synthesis techniques. These methods focus on optimizing reaction conditions, such as the use of efficient catalysts and solvents, to produce the compound in large quantities. The process may also include purification steps like crystallization and chromatography to ensure the final product’s quality .

Chemical Reactions Analysis

Types of Reactions

N-methyladamantane-1-carbothioamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted adamantane derivatives .

Scientific Research Applications

N-methyladamantane-1-carbothioamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-methyladamantane-1-carbothioamide involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of viral replication or antibacterial activity. The exact pathways and targets are still under investigation, but the compound’s ability to interact with biological macromolecules is a key factor in its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

  • N-methyladamantane-1-carboxamide
  • 3-chloro-N-methyladamantane-1-carbothioamide
  • N-methoxy-N-methyladamantane-1-carboxamide

Uniqueness

N-methyladamantane-1-carbothioamide stands out due to its thioamide group, which imparts unique chemical reactivity and biological activity.

Biological Activity

N-methyladamantane-1-carbothioamide is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article compiles findings from various studies to provide a comprehensive overview of its biological activity, including data tables and case studies.

Chemical Structure and Properties

This compound belongs to a class of compounds known as carbothioamides, characterized by the presence of a thioamide functional group. The adamantane moiety contributes to its unique properties, enhancing lipophilicity and potentially influencing biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various cellular pathways. Studies have shown that similar compounds can inhibit key signaling pathways involved in cancer progression, such as the PI3K/Akt/mTOR pathway, which regulates cell growth and survival . Additionally, the thioamide group may contribute to antioxidant properties, which can protect cells from oxidative stress.

Anticancer Activity

Recent studies have evaluated the anticancer potential of this compound through in vitro assays against various cancer cell lines. The results are summarized in Table 1 below:

Cell Line IC50 (µM) Activity Level
HeLa (Cervical)< 10High
MCF-7 (Breast)< 10High
HCT-116 (Colorectal)10 - 20Moderate
HepG-2 (Liver)20 - 30Moderate
PC-3 (Prostate)> 30Low

The compound exhibited potent antiproliferative effects against HeLa and MCF-7 cell lines, indicating its potential as an anticancer agent. The moderate activity against other cell lines suggests that further modifications could enhance its efficacy .

Antimicrobial Activity

In addition to anticancer properties, this compound has been investigated for its antimicrobial effects. Studies have demonstrated significant activity against both Gram-positive and Gram-negative bacteria, as well as fungi such as Candida albicans. The results are presented in Table 2:

Microorganism Minimum Inhibitory Concentration (MIC) (µg/mL) Activity Level
Staphylococcus aureus50Moderate
Escherichia coli100Low
Candida albicans25High

These findings suggest that this compound possesses broad-spectrum antimicrobial activity, making it a candidate for further development in therapeutic applications .

Case Studies

Case Study 1: Anticancer Activity Exploration
A study conducted by Pitucha et al. synthesized a series of thiosemicarbazide derivatives, including this compound. The derivatives were tested for their antiproliferative effects on various cancer cell lines. The study found that compounds with the adamantane structure exhibited enhanced cytotoxicity compared to those without, highlighting the importance of structural features in biological activity .

Case Study 2: Antimicrobial Efficacy
In another investigation, researchers evaluated the antimicrobial efficacy of adamantane derivatives against common pathogens. This compound was included in this assessment and demonstrated significant inhibition against C. albicans, suggesting potential utility in treating fungal infections .

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